molecular formula C22H18Cl2N2O3 B2936128 3-(5-(2,5-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 951896-15-4

3-(5-(2,5-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Katalognummer: B2936128
CAS-Nummer: 951896-15-4
Molekulargewicht: 429.3
InChI-Schlüssel: JGCLUPJKQSWUFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-(2,5-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C22H18Cl2N2O3 and its molecular weight is 429.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(5-(2,5-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H16Cl2N2O2C_{18}H_{16}Cl_2N_2O_2, and it features a unique bicyclic structure that contributes to its biological activity. The presence of the 2,5-dichlorophenyl and furan moieties enhances its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays:

Cell LineIC50 (μM)
MCF-79.0
HeLa15.5

These results indicate that the compound exhibits promising antitumor activity, comparable to standard chemotherapeutic agents like doxorubicin.

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound displayed moderate antibacterial activity, suggesting potential for development as an antimicrobial agent.

Anti-inflammatory Properties

In addition to its cytotoxic effects, the compound was tested for anti-inflammatory activity using a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema compared to control groups:

Treatment GroupEdema Reduction (%)
Control0
Compound Dose 130
Compound Dose 250

These findings support the hypothesis that the compound may inhibit pro-inflammatory mediators.

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of cell proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Disruption of bacterial cell wall synthesis : Its structural components likely interact with bacterial enzymes.
  • Reduction of inflammatory cytokines : The compound may modulate signaling pathways involved in inflammation.

Case Studies

Several case studies have reported on the application of this compound in preclinical models:

  • Breast Cancer Model : A study demonstrated that treatment with the compound significantly reduced tumor size in MCF-7 xenograft models.
  • Infection Control : Clinical isolates treated with the compound showed reduced growth rates in vitro compared to untreated controls.

Eigenschaften

IUPAC Name

11-[5-(2,5-dichlorophenyl)furan-2-carbonyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O3/c23-15-4-5-17(24)16(9-15)19-6-7-20(29-19)22(28)25-10-13-8-14(12-25)18-2-1-3-21(27)26(18)11-13/h1-7,9,13-14H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCLUPJKQSWUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.